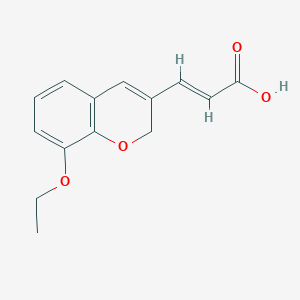

(2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid

Description

(2E)-3-(8-Ethoxy-2H-chromen-3-yl)acrylic acid is a chromene-based acrylic acid derivative characterized by an ethoxy substituent at the 8-position of the chromene ring and an α,β-unsaturated carboxylic acid group. Chromenes (2H-1-benzopyrans) are heterocyclic compounds known for their biological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Structural analogs of this compound are widely studied for their pharmacological and material science applications.

Properties

Molecular Formula |

C14H14O4 |

|---|---|

Molecular Weight |

246.26 g/mol |

IUPAC Name |

(E)-3-(8-ethoxy-2H-chromen-3-yl)prop-2-enoic acid |

InChI |

InChI=1S/C14H14O4/c1-2-17-12-5-3-4-11-8-10(6-7-13(15)16)9-18-14(11)12/h3-8H,2,9H2,1H3,(H,15,16)/b7-6+ |

InChI Key |

WTKUGHIWUNFIGY-VOTSOKGWSA-N |

Isomeric SMILES |

CCOC1=CC=CC2=C1OCC(=C2)/C=C/C(=O)O |

Canonical SMILES |

CCOC1=CC=CC2=C1OCC(=C2)C=CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Chromene Ring Formation

The chromene ring is typically constructed through cyclization reactions involving salicylaldehydes or phenolic compounds with activated alkenes such as acrylates or vinyl ketones. Several methods have been reported:

Base-catalyzed oxa-Michael addition and intramolecular aldol condensation : Salicylaldehydes react with acrylates under basic conditions (e.g., sodium carbonate, DABCO) to form chromene derivatives via a domino reaction sequence including Michael addition, aldol condensation, and dehydration.

Acid-catalyzed cyclization of Baylis-Hillman adducts : Acrylate derivatives react with salicylaldehydes to form Baylis-Hillman adducts, which upon acid treatment cyclize to chromenes.

Water-mediated cyclization : Reactions performed in aqueous media enhance rates and yields, offering a green chemistry advantage.

Asymmetric catalysis : Use of chiral catalysts such as TMS-protected prolinol derivatives enables enantioselective synthesis of chromenes.

Installation of the Acrylic Acid Moiety

The acrylic acid side chain at the 3-position is generally introduced via Knoevenagel condensation or related carbon–carbon bond-forming reactions:

Knoevenagel condensation of 3-formylchromone derivatives with malonic acid or its esters under basic or catalytic conditions yields α,β-unsaturated acids or esters with the desired (E)-configuration.

The condensation conditions often involve mild bases or organocatalysts such as triphenylphosphine, with heating at 75–80 °C to promote reaction and high yields.

Subsequent hydrolysis or ester cleavage steps afford the acrylic acid functional group.

Alternative Synthetic Routes and Intermediates

Synthesis of 3-ethoxy ethyl acrylate, a related acrylate ester, involves a multistep process starting from vinyl ethyl ether and trichloroacetyl chloride, followed by organic base and ethanol treatment, acid catalysis, and distillation to yield the acrylate with high purity and yield. This method highlights a green and industrially scalable approach to acrylate esters that could be adapted for side chain installation in chromene derivatives.

Chromene acrylate derivatives have also been synthesized via coupling reactions involving α-cyanoacrylates and chromone aldehydes, providing access to functionalized chromene acrylates.

Data Table: Summary of Key Preparation Steps and Conditions

Chemical Reactions Analysis

Types of Reactions

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or alkanes.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-(8-Ethoxy-2H-chromen-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

Antimicrobial Activity: Disrupting the cell membrane integrity of microorganisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Chromene/Acrylic Acid Derivatives

Key Observations :

- Electronic Effects : Chlorine in the benzodioxole derivative () enhances electrophilicity, favoring interactions with nucleophilic biological targets.

- Solubility : Trihydroxy derivatives () exhibit higher aqueous solubility due to hydrogen bonding, whereas dimethoxy/ethoxy analogs prioritize membrane penetration .

Biological Activity

(2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid is a unique compound that combines an acrylic acid moiety with a chromene structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. The chromene backbone is known for its diverse biological effects, which may be enhanced by the presence of the ethoxy group.

Chemical Structure and Properties

The chemical structure of (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid can be represented as follows:

This compound features:

- Chromene Moiety : A bicyclic structure consisting of a benzene ring fused to a pyran ring.

- Ethoxy Group : Located at the 8-position of the chromene, which may influence its solubility and biological interactions.

- Acrylic Acid Functional Group : Positioned at the 3-position, contributing to its reactivity.

Antioxidant Properties

Research indicates that compounds with chromene structures exhibit significant antioxidant activity. The ability of (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid to scavenge free radicals can reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes, contributing to their anti-inflammatory effects. This activity is particularly relevant in conditions such as arthritis and cardiovascular diseases.

Anticancer Activity

Several studies have reported that derivatives of chromene possess anticancer properties. Specifically, (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies are needed to confirm these effects and elucidate the underlying mechanisms.

The exact mechanism of action for (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid remains to be fully elucidated. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors involved in oxidative stress and inflammation. The acrylic acid moiety may facilitate binding to specific proteins or nucleic acids, influencing cellular processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid | Chromene | Antioxidant, anticancer | Ethoxy substitution at 8-position |

| Coumarin | Coumarin | Anticoagulant | Lactone structure |

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Multiple hydroxyl groups |

| Resveratrol | Phenolic Compound | Antioxidant, cardioprotective | Stilbene structure |

This table highlights the unique features of (2E)-3-(8-ethoxy-2H-chromen-3-yl)acrylic acid compared to other biologically active compounds with similar structures.

Case Studies and Research Findings

- Antioxidant Activity Study : A study demonstrated that chromene derivatives significantly reduced lipid peroxidation in cellular models, indicating strong antioxidant capabilities.

- Anti-inflammatory Research : In a model of acute inflammation, (2E)-3-(8-ethoxy-2H-chromen-3-ylic) acrylic acid exhibited a marked reduction in edema formation compared to control groups.

- Anticancer Potential : Preliminary studies have shown that this compound can inhibit the growth of various cancer cell lines in vitro, suggesting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.